molecular formula C14H15N3O2S2 B2553146 (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2097941-21-2

(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2553146
CAS RN: 2097941-21-2
M. Wt: 321.41
InChI Key: LEEDOKXGFZFSAD-ONEGZZNKSA-N
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Description

(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A series of novel compounds based on thiadiazolyl piperidine and other heterocyclic scaffolds were synthesized for antimicrobial purposes. These compounds showed promising in-vitro antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. Nonionic surfactants derived from these compounds also displayed significant physico-chemical, surface properties, and biodegradability, highlighting their potential in developing new antibacterial and antifungal agents (Abdelmajeid, Amine, & Hassan, 2017).

Synthesis of Non-Ionic Surfactants

The aforementioned study also delved into the synthesis of nonionic surfactants containing piperidine, based on thiadiazole, demonstrating their effective antimicrobial properties. This research underscores the versatility of thiadiazolyl piperidine derivatives in creating surface-active agents with potential industrial and pharmaceutical applications (Abdelmajeid, Amine, & Hassan, 2017).

Antitumor and Anticancer Activities

Several studies have synthesized and evaluated the anticancer and antitumor activities of thiadiazole derivatives. For instance, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety were synthesized and showed significant in-vitro anticancer activity against the human breast cancer cell line (MCF7), with some compounds exhibiting better activity than Doxorubicin, a reference drug (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).

Development of Histamine H3 Receptor Antagonists

Novel 2-piperidinopiperidine thiadiazoles were synthesized as leads for histamine H3 receptor antagonists, demonstrating potential in the treatment of diabetes through significant reduction of non-fasting glucose levels and HbA1c in diet-induced obesity type 2 diabetic mice (Rao et al., 2012).

Electrochromic and Fluorescent Materials Development

Thiadiazolo[3,4-c]pyridine derivatives were explored for their potential in developing electrochromic polymers and fluorescent materials. These materials demonstrated intriguing optical properties, including green and near-infrared electrochromics, and could serve as building blocks for designing materials with specific optical absorption characteristics (Ming et al., 2015).

properties

IUPAC Name

(E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-14(4-3-12-2-1-9-20-12)17-7-5-11(6-8-17)19-13-10-15-21-16-13/h1-4,9-11H,5-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDOKXGFZFSAD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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